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Executive Summary
ADG106 is a fully human, ligand-blocking, agonistic anti-CD137 (4-1BB) monoclonal antibody

of the IgG4 subclass, developed as a potential immunotherapy for advanced solid tumors and

non-Hodgkin's lymphoma.[1][2] CD137 is a potent co-stimulatory receptor expressed on

activated T cells and other immune cells, and its activation is a key driver for long-lasting T-cell

proliferation and survival.[1] Preclinical data indicate that ADG106 possesses a favorable

safety and efficacy profile, distinguishing it from earlier-generation CD137 agonists that were

hampered by dose-limiting toxicities, particularly hepatotoxicity.[3] This document provides a

comprehensive overview of the preclinical data on ADG106, detailing its mechanism of action,

efficacy in various cancer models, and safety profile, supported by experimental protocols and

data visualizations.

Mechanism of Action
ADG106 targets a unique and conserved epitope on the CD137 receptor, which overlaps with

the binding site for its natural ligand (CD137L). This interaction results in a dual mechanism of

action:

Agonistic Activation of CD137 Signaling: ADG106 activates the CD137 receptor in a manner

that mimics the natural ligand. This activation is critically dependent on cross-linking by Fc-

gamma receptors (FcγR), particularly FcγRIIB, which are often present on immune cells
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within the tumor microenvironment. This dependency ensures that T-cell activation is

localized to the tumor site, potentially minimizing systemic side effects. Upon activation,

CD137 signaling promotes the proliferation, survival, and effector function of T cells.

Blockade of CD137L Reverse Signaling: By blocking the interaction between CD137 and its

ligand, ADG106 also prevents reverse signaling through the CD137 ligand, which can be

expressed on tumor cells.

This mechanism enhances anti-tumor T-cell responses, including increased infiltration and

expansion of CD4+ and CD8+ T cells within the tumor.
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Caption: Mechanism of ADG106 action on T-cells.

Preclinical Efficacy
The anti-tumor activity of ADG106 has been demonstrated in a range of in vitro and in vivo

preclinical models.

In Vitro Activity
ADG106 shows high-affinity binding to the CD137 receptor across multiple species, enabling its

direct evaluation in various animal models. In functional assays, ADG106 has been shown to
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co-stimulate T cells, enhance T-cell proliferation, and increase the secretion of effector

cytokines like interferon-gamma (IFN-γ). This activity is dependent on FcγR-mediated

crosslinking, highlighting a key safety feature.

Parameter Species Value Citation

Binding Affinity (KD) Human 3.73 nM

Cynomolgus Monkey 4.77 nM

Rat 14.7 nM

Mouse 21.5 nM

Binding to Activated T-

Cells (EC50)
Human CD4+ 0.158 - 0.258 nM

Human CD8+ 0.193 - 0.291 nM

Functional Activity NF-κB Activation

Agonistic activity

superior to

utomilumab but less

potent than urelumab

T-Cell Activation

Enhances T-cell

proliferation and IFN-γ

secretion in the

presence of anti-CD3

stimulation

In Vivo Anti-Tumor Efficacy
ADG106 has demonstrated potent, dose-dependent single-agent anti-tumor activity in multiple

syngeneic mouse tumor models. Treatment with ADG106 leads to significant tumor growth

inhibition and is associated with increased infiltration of CD4+ and CD8a+ T lymphocytes into

the tumor microenvironment. Furthermore, ADG106 can induce a durable, antigen-specific

memory response, protecting animals from tumor rechallenge.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12384013?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Model Treatment Outcome Citation

H22 Liver Cancer ADG106 Monotherapy

Significant, dose-

dependent tumor

growth inhibition

CT26 Colon Cancer ADG106 Monotherapy

Significant, dose-

dependent tumor

growth inhibition;

induced anti-tumor

memory response

EMT6 Breast Cancer ADG106 Monotherapy

Significant, dose-

dependent tumor

growth inhibition

Lewis Lung Cancer ADG106 + anti-PD-1

Synergistic and

enhanced anti-tumor

effect compared to

either monotherapy

Various Models
ADG106 + various

agents

Synergistic effects

with anti-PD-L1, anti-

CTLA-4,

chemotherapy

(Cisplatin, Docetaxel),

targeted therapy

(Rituximab), and

radiation

Experimental Protocols
3.3.1 In Vitro NF-κB Activation Assay

Cell Lines: Human CD137-expressing NF-κB-luciferase Jurkat reporter cells and CHO-K1

cells expressing human FcγRIIB were used.

Co-culture: Jurkat reporter cells and CHO-K1 cells were co-cultured in a 96-well plate at a

20:1 ratio.
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Stimulation: Cells were stimulated for 6 hours with serially diluted concentrations of ADG106

or control antibodies.

Readout: Activation of the NF-κB signaling pathway was quantified by measuring luciferase

activity using a bioluminescence assay.

3.3.2 In Vivo Syngeneic Tumor Model Studies

Animal Model: 6- to 7-week-old BALB/c or C57BL/6 mice were used.

Tumor Inoculation: Mice were subcutaneously inoculated with syngeneic tumor cells (e.g.,

H22, CT26, EMT6, or Lewis lung cancer cells).

Treatment: Once tumors were established, mice received intraperitoneal (i.p.) injections of

ADG106, control antibody, or combination therapies. A typical dosing schedule was twice a

week for 2-3 weeks.

Monitoring: Tumor volumes were monitored regularly.

Endpoint Analysis: At the end of the study, tumors could be excised for analysis, such as

immunohistochemistry (IHC) for T-cell infiltration. For memory response studies, mice with a

complete response were rechallenged with the same tumor cells at a later date without

further treatment.
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Caption: Generalized workflow for in vivo efficacy studies.
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Preclinical Safety and Toxicology
A significant challenge for CD137 agonists has been mitigating on-target, off-tumor toxicity,

particularly liver toxicity. Preclinical studies demonstrate that ADG106 is well-tolerated in

multiple species.

In repeat-dose toxicity studies in mice, ADG106 did not induce liver damage, as evidenced by

normal levels of the liver enzymes ALT and AST and no adverse findings in liver histopathology.

This is in contrast to other anti-mouse CD137 antibodies, such as 3H3, which have been

reported to cause liver toxicity.

Formal GLP (Good Laboratory Practice) toxicology studies were conducted in rats and

cynomolgus monkeys. These studies established a high No-Observed-Adverse-Effect-Level

(NOAEL), with no dose-related elevations in serum liver enzymes, changes in hematology, or

other adverse effects observed.

Species Dosing NOAEL Key Findings Citation

Mouse

10 mg/kg, once

weekly for 3

weeks

Not specified

No increase in

ALT/AST; No

immune cell

infiltration in the

liver

Rat
29-day weekly

repeat dose
≥ 100 mg/kg

No treatment-

related adverse

effects

Cynomolgus

Monkey

29-day weekly

repeat dose
> 200 mg/kg

No treatment-

related adverse

effects

Experimental Protocols
4.1.1 Repeat-Dose Toxicity Study in Mice

Animal Model: Normal BALB/c mice were used.
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Treatment Groups: Mice were divided into groups receiving vehicle control, ADG106 (10.0

mg/kg), or a positive control known to induce liver toxicity (e.g., 3H3 antibody, 10.0 mg/kg).

Dosing: Agents were administered intraperitoneally, once weekly for three weeks (on days 0,

7, and 14).

Endpoint: On day 28, animals were euthanized.

Analysis: Blood was collected for biochemistry analysis (ALT, AST). Livers were collected for

histopathology analysis to assess for immune cell infiltration and other signs of toxicity.

Conclusion
The preclinical data for ADG106 strongly support its development as a cancer immunotherapy

agent. Its unique, cross-linking-dependent mechanism of action appears to strike a balance

between potent anti-tumor efficacy and a favorable safety profile. ADG106 demonstrates

robust, dose-dependent anti-tumor activity across multiple syngeneic cancer models, both as a

single agent and in combination with other standard-of-care therapies. Crucially, extensive

toxicology studies in rodents and non-human primates have not revealed the significant liver

toxicities that have hindered other CD137 agonists. These promising preclinical findings have

paved the way for clinical evaluation, where ADG106 continues to be investigated.
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[https://www.benchchem.com/product/b12384013#preclinical-data-on-adg106-safety-and-
efficacy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b12384013#preclinical-data-on-adg106-safety-and-efficacy
https://www.benchchem.com/product/b12384013#preclinical-data-on-adg106-safety-and-efficacy
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12384013?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12384013?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

